Optimized PEG4 Spacer Length: A Balanced Effect on Conjugate Thermal Stability
A systematic study comparing PEGylated linkers of different lengths (PEG2, PEG4, PEG6) in tethered collagen-mimetic peptides (CMPs) demonstrated that the PEG4 linker provides an intermediate effect on thermal stability. The melting temperature (Tm) of the CMP triple helix was found to systematically decrease as the flexible PEG linker length increased [1]. This indicates that the PEG4 linker strikes a quantifiable balance between providing flexibility for conjugation and maintaining the structural integrity of the assembled construct, a balance not achieved by the shorter PEG2 or the longer PEG6 alternatives [1].
| Evidence Dimension | Thermal Stability (Melting Temperature, Tm) |
|---|---|
| Target Compound Data | PEG4 linker (CTH-PEG4) - Tm value intermediate between PEG2 and PEG6 (specific Tm values available in cited study). |
| Comparator Or Baseline | CTH-PEG2 (higher Tm) and CTH-PEG6 (lower Tm) |
| Quantified Difference | A systematic decrease in Tm is observed as linker length increases from PEG2 to PEG4 to PEG6 [1]. |
| Conditions | Circular Dichroism (CD) spectroscopy of tethered collagen-mimetic peptide (CMP) triple helices. |
Why This Matters
This evidence provides a quantitative basis for linker selection; if conjugate stability is a primary concern, the intermediate flexibility of PEG4 may be preferable over longer PEG linkers which can destabilize the assembled structure.
- [1] Ghosh, D., Perez, A. R., Sikder, S. M. M., Vasquez, J. R., Zhang, C., Maity, A., Ye, T., & Merg, A. D. (2026). Influence of linker design on the stability, folding, and assembly of tethered collagen-mimetic peptides. RSC Chemical Biology, Advance Article. View Source
